2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with appropriate reagents. One common method includes the slow addition of 2-phenylimidazo[1,2-a]pyridine to a flask containing dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under an ice bath . This reaction is followed by further functionalization to introduce the 3-chlorophenyl and 7-methyl groups.
Chemical Reactions Analysis
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Substitution: It can participate in nucleophilic aromatic substitution reactions, especially at the benzylic position.
Complex Formation: It forms complexes with copper(II) salts, which exhibit catalytic activities for the oxidation of catechols to quinones.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with molecular targets through its unique structural features. For instance, its ability to form complexes with copper(II) salts enhances its catalytic activity in oxidation reactions . The presence of the imidazo[1,2-a]pyridine scaffold allows it to participate in various biochemical pathways, influencing enzyme activities and other molecular processes .
Comparison with Similar Compounds
2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is compared with other imidazo[1,2-a]pyridine derivatives:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Similar in structure but lacks the 3-chlorophenyl and 7-methyl groups, which may affect its reactivity and applications.
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: Another derivative with different substituents, showing varied catalytic activities.
These comparisons highlight the unique properties and applications of this compound in scientific research and industry.
Properties
Molecular Formula |
C15H11ClN2O |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H11ClN2O/c1-10-5-6-18-13(9-19)15(17-14(18)7-10)11-3-2-4-12(16)8-11/h2-9H,1H3 |
InChI Key |
YQBAAGHCSQTFBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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